5-Ethoxy-2-hydroxybenzonitrile
Description
General Context of Benzonitrile (B105546) Derivatives in Organic Synthesis and Functional Materials
Benzonitrile derivatives are a cornerstone class of compounds in organic chemistry, valued for their versatility as synthetic intermediates and as core components in functional materials. atamankimya.comacs.org The nitrile group is a robust and highly useful functional group; it can be transformed into a variety of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. wikipedia.orgderpharmachemica.com This chemical reactivity makes benzonitriles essential building blocks in the pharmaceutical and agrochemical industries for the synthesis of active ingredients. atamankimya.comacs.org For instance, palladium-catalyzed cyanation reactions provide a practical route to synthesize these derivatives from aryl halides. acs.orgresearchgate.net
Beyond their role as intermediates, benzonitriles are integral to the development of advanced functional materials. Their electronic properties, stemming from the electron-withdrawing nature of the cyano group, make them suitable for applications in dyes, pigments, and specialty resins. atamankimya.comderpharmachemica.com In materials science, certain benzonitrile derivatives are investigated for their nonlinear optical (NLO) properties, where they act as electron-acceptor moieties in donor-acceptor chromophores. mdpi.com The incorporation of benzonitrile units into polymer structures can also lead to materials with unique thermal and electronic characteristics, such as those used in organic light-emitting diodes (OLEDs). worktribe.comrsc.org
Significance of Substituted Phenols and Ethers as Core Chemical Scaffolds
Substituted phenols and their corresponding ethers are among the most important structural motifs in chemistry. Phenols are prevalent in a vast array of natural products and are found in approximately 10% of the top-selling pharmaceuticals, highlighting their biological significance. rsc.org The hydroxyl group of a phenol (B47542) can act as both a hydrogen bond donor and acceptor, influencing molecular interactions and solubility. The synthesis of phenols with specific substitution patterns is a key area of research, as the position of substituents on the aromatic ring dramatically affects the molecule's properties and biological activity. rsc.orgoregonstate.edu
Aryl ethers, often synthesized from phenols, are also critical scaffolds in medicinal chemistry and materials science. rsc.orgsioc-journal.cn The ether linkage is generally stable and can be found in numerous natural products and drug molecules. sioc-journal.cn Synthetic methods for creating aryl ethers, such as the Williamson ether synthesis and various metal-catalyzed cross-coupling reactions, are fundamental tools in organic synthesis. google.comrsc.org These reactions allow for the construction of complex molecules with precise control over their architecture. The unique structural and chemical properties of meta-substituted phenols and phenyl ethers, in particular, make them highly valuable in the development of pharmaceuticals and functional materials. rsc.orgrsc.org
Structural and Electronic Features of the 5-Ethoxy-2-hydroxybenzonitrile Motif within Aromatic Nitrile Chemistry
The this compound molecule combines several key structural and electronic features that define its chemical character. The benzene (B151609) ring is substituted with three distinct functional groups, whose electronic effects collectively influence the reactivity of the aromatic system.
Nitrile Group (-C≡N): Located at the C1 position, the nitrile group is strongly electron-withdrawing through both induction and resonance, deactivating the aromatic ring towards electrophilic substitution.
Hydroxyl Group (-OH): Positioned at C2 (ortho to the nitrile), the hydroxyl group is a strong electron-donating group via resonance. Its proximity to the nitrile group allows for the potential formation of a stabilizing intramolecular hydrogen bond between the hydroxyl proton and the nitrile nitrogen. This interaction can influence the acidity of the phenol and the reactivity of the nitrile group.
Ethoxy Group (-OCH₂CH₃): Situated at C5 (para to the hydroxyl group and meta to the nitrile), the ethoxy group is also electron-donating through resonance. It increases the electron density of the aromatic ring, counteracting the deactivating effect of the nitrile group to some extent.
Data Tables
Table 1: Physicochemical Properties of this compound This table outlines the basic chemical and physical properties of the title compound.
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₉H₉NO₂ | nih.gov |
| Molecular Weight | 163.17 g/mol | N/A |
| CAS Number | 80832-55-9 | N/A |
| Structure | A benzene ring substituted with a nitrile group at position 1, a hydroxyl group at position 2, and an ethoxy group at position 5. | N/A |
Table 2: Comparison of Structurally Related Benzonitrile Derivatives This table compares the features of this compound with other substituted benzonitriles to illustrate the influence of different functional groups on the core structure.
| Compound Name | Molecular Formula | Key Substituents | Noteworthy Structural Features |
| This compound | C₉H₉NO₂ | -OH, -OCH₂CH₃, -CN | Intramolecular H-bonding potential; push-pull electronic system. sigmaaldrich.comcymitquimica.com |
| 2-Hydroxybenzonitrile (B42573) | C₇H₅NO | -OH, -CN | Simplest related structure; serves as a precursor for more complex derivatives. sigmaaldrich.comsigmaaldrich.com |
| 5-Chloro-4-ethoxy-2-hydroxybenzonitrile | C₉H₈ClNO₂ | -OH, -OCH₂CH₃, -CN, -Cl | Addition of an electron-withdrawing chlorine atom alters ring electronics. aksci.com |
| 3-Bromo-5-ethoxy-4-hydroxybenzonitrile | C₉H₈BrNO₂ | -OH, -OCH₂CH₃, -CN, -Br | Bromine atom provides a site for further cross-coupling reactions. cymitquimica.comfluorochem.co.uk |
| 3-Chloro-5-ethoxy-4-hydroxybenzonitrile | C₉H₈ClNO₂ | -OH, -OCH₂CH₃, -CN, -Cl | Halogen at C3 position influences reactivity differently than at other positions. biosynth.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethoxy-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-2-12-8-3-4-9(11)7(5-8)6-10/h3-5,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTNHSJHFFQQCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Ethoxy 2 Hydroxybenzonitrile and Analogues
Retrosynthetic Strategies for the 5-Ethoxy-2-hydroxybenzonitrile Framework
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. chemistry.coachlibretexts.org For this compound, two primary retrosynthetic disconnections are logical.
The first approach involves disconnecting the carbon-nitrile (C-CN) bond. This suggests a precursor such as a halogenated 5-ethoxy-2-hydroxyphenol, which could then undergo a cyanation reaction. A second disconnection on the ethoxy group's carbon-oxygen (C-O) bond points to a 2,5-dihydroxybenzonitrile (B1593910) precursor that could be selectively etherified. Each of these pathways presents unique challenges and advantages regarding precursor availability and reaction selectivity.
Approaches to the Nitrile Functionalization
The introduction of a nitrile group onto an aromatic ring is a fundamental transformation in organic synthesis. Two common and effective methods are the cyanation of aryl halides and the dehydration of primary amides.
Cyanation Reactions on Halogenated Aromatic Precursors
The conversion of aryl halides to aryl nitriles is a well-established method. rsc.org This transformation can be achieved using several protocols, most notably the Rosenmund-von Braun reaction and modern palladium-catalyzed methods.
The Rosenmund-von Braun reaction typically employs a copper(I) cyanide salt to displace a halide (usually bromide or iodide) from the aromatic ring at elevated temperatures.
Palladium-catalyzed cyanation offers a milder and often more efficient alternative. rsc.org These reactions can utilize various cyanide sources and are compatible with a wide range of functional groups. The precursor for synthesizing this compound via this route would be a 2-halo-4-ethoxyphenol. The hydroxyl group often requires protection during this step to prevent side reactions.
Table 1: Comparison of Cyanation Methods for Aryl Halides
| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Rosenmund-von Braun | Copper(I) Cyanide (CuCN) | High temperatures (150-250 °C), polar solvents (DMF, NMP) | Cost-effective for some applications | Harsh conditions, stoichiometric copper waste |
| Palladium-Catalyzed | Pd(0) or Pd(II) catalyst, phosphine (B1218219) ligands | Lower temperatures (80-120 °C), various solvents | High yields, broad functional group tolerance, catalytic metal use rsc.org | Higher catalyst cost, ligand sensitivity |
| Ruthenium-Catalyzed | [RuCl₂(p-cymene)]₂ | 120 °C, DCE solvent | Utilizes less toxic cyanating agents beilstein-journals.org | Requires specific directing groups for C-H cyanation |
Dehydration Pathways of Amide Precursors
An alternative route to the nitrile functional group is through the dehydration of a primary amide. researchgate.net For the target molecule, this would involve the synthesis of 5-ethoxy-2-hydroxybenzamide as the key intermediate. This amide can then be treated with a suitable dehydrating agent to yield this compound. A variety of dehydrating agents are effective for this transformation, ranging from classic stoichiometric reagents to modern catalytic systems. researchgate.netgoogle.com For instance, studies on the analogous salicylamide (B354443) have shown that it can be effectively dehydrated to salicylonitrile. oaji.netasianpubs.org
Table 2: Selected Dehydrating Agents for Amide to Nitrile Conversion
| Reagent | Conditions | Remarks |
|---|---|---|
| Phosphorus Pentoxide (P₂O₅) | High temperature, neat or in high-boiling solvent | Classic, powerful, but can be harsh and lead to charring. |
| Thionyl Chloride (SOCl₂) | Reflux in solvent like toluene (B28343) or neat | Effective and common, generates gaseous byproducts (SO₂, HCl). google.com |
| Trifluoroacetic Anhydride (B1165640) (TFAA) | Mild conditions, often with a base like pyridine | Highly reactive, suitable for sensitive substrates. |
| Palladium(II) Catalysis | PdCl₂ with a water acceptor (e.g., dichloroacetonitrile) | Mild, aqueous conditions, high chemoselectivity. researchgate.net |
| Immobilized Phosphoric Acid | High temperature (e.g., 480 °C), gas phase | Effective for continuous flow processes, achieving high yields for salicylamide. oaji.netasianpubs.org |
Regioselective Introduction of the Ethoxy Group
When the synthetic strategy involves adding the ethoxy group to a dihydroxybenzonitrile precursor, controlling the site of the reaction (regioselectivity) is paramount. The two main strategies for this etherification are nucleophilic substitution and transition metal-catalyzed coupling.
Etherification via Nucleophilic Substitution Reactions
The Williamson ether synthesis is a classic and widely used method for forming ethers. wikipedia.org The reaction involves the deprotonation of an alcohol (or phenol) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide in an Sₙ2 reaction. wikipedia.orgmasterorganicchemistry.com
In the context of synthesizing this compound, the starting material would be 2,5-dihydroxybenzonitrile. A base is used to deprotonate one of the phenolic hydroxyl groups, followed by the addition of an ethylating agent like ethyl iodide or diethyl sulfate. The regioselectivity is influenced by the relative acidity of the two hydroxyl groups and reaction conditions. rsc.org Generally, the hydroxyl group at the 5-position (para to the nitrile) is more acidic and sterically accessible than the 2-position hydroxyl group, which can participate in intramolecular hydrogen bonding with the nitrile. This inherent difference can often be exploited to achieve selective etherification at the desired position.
Table 3: Reagents for Williamson Ether Synthesis
| Component | Examples | Role in Reaction |
|---|---|---|
| Phenolic Substrate | 2,5-Dihydroxybenzonitrile | The alcohol source for the ether. |
| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu) numberanalytics.com | Deprotonates the most acidic hydroxyl group to form the nucleophilic phenoxide. |
| Ethylating Agent | Ethyl Iodide (EtI), Ethyl Bromide (EtBr), Diethyl Sulfate ((Et)₂SO₄) | Provides the ethyl group and a leaving group for the Sₙ2 reaction. |
| Solvent | Acetone, Dimethylformamide (DMF), Acetonitrile numberanalytics.com | A polar aprotic solvent is typically used to facilitate the Sₙ2 mechanism. |
Transition Metal-Catalyzed Etherification Methods
Modern organic synthesis often employs transition metal catalysis to form C-O bonds under milder conditions than traditional methods. The Ullmann and Buchwald-Hartwig reactions are prominent examples. wikipedia.orgwikipedia.orgresearchgate.net
The Ullmann condensation traditionally involves the reaction of a phenol (B47542) with an aryl halide in the presence of a stoichiometric amount of copper at high temperatures. wikipedia.org Modern modifications use catalytic amounts of copper salts, often with ligands like N,N-dimethylglycine, which allow the reaction to proceed at lower temperatures (e.g., 90 °C). organic-chemistry.org
The Buchwald-Hartwig C-O coupling is a palladium-catalyzed reaction that couples alcohols or phenols with aryl halides or triflates. wikipedia.orgorganic-chemistry.org This method is known for its excellent functional group tolerance and broad substrate scope, making it a powerful tool for synthesizing complex aryl ethers. researchgate.net For the synthesis of this compound, this could involve coupling ethanol (B145695) with a protected 2-hydroxy-5-bromobenzonitrile.
Table 4: Transition Metal-Catalyzed Etherification Reactions
| Reaction | Catalyst System | Substrates | Key Features |
|---|---|---|---|
| Ullmann Condensation | Cu(I) or Cu(II) salts, often with ligands (e.g., N,N-dimethylglycine, Fe(acac)₃) organic-chemistry.orgorganic-chemistry.org | Phenol + Aryl Halide (I, Br) | Well-established, cost-effective copper catalyst. Modern methods offer milder conditions. wikipedia.orgorganic-chemistry.org |
| Buchwald-Hartwig Coupling | Pd(0) catalyst (e.g., Pd₂(dba)₃) + Phosphine Ligand | Alcohol/Phenol + Aryl Halide/Triflate | Broad substrate scope, high functional group tolerance, milder conditions than classic Ullmann. wikipedia.orgresearchgate.net |
Strategies for Hydroxyl Group Incorporation and Manipulation
Hydroxylation Reactions on Aromatic Systems
The direct introduction of a hydroxyl group onto an aromatic ring can be accomplished through several methods, ranging from classical industrial processes to modern catalytic reactions. Transition-metal-catalyzed hydroxylation of aryl halides is one of the most efficient methods for phenol synthesis mdpi.com. Another classic approach is the Sandmeyer reaction, which involves the diazotization of an arylamine followed by hydrolysis mdpi.com.
More recent advancements have focused on milder and more selective conditions. For instance, the hydroxylation of aryl sulfonium (B1226848) salts using oxime-based reagents in the presence of a base like cesium carbonate (Cs₂CO₃) in a solvent such as dimethylformamide (DMF) provides a pathway to phenols under relatively mild conditions (e.g., 80 °C) mdpi.com. Photocatalysis has also emerged as a powerful tool. One study demonstrated the exclusive para-hydroxylation of substituted aromatic hydrocarbons using a biopolymer-based catalyst and UV light, achieving high yields and selectivity for products like p-hydroxy benzonitrile (B105546). rsc.org
| Method | Substrate Type | Key Reagents/Catalyst | Typical Conditions | Key Advantages/Disadvantages | Reference |
|---|---|---|---|---|---|
| Sandmeyer Reaction | Arylamines | NaNO₂, H₂SO₄; H₂O, Δ | Low temperature diazotization, then heating | Well-established, versatile; can generate hazardous intermediates. | mdpi.com |
| Hock Process | Cumene (Isopropylbenzene) | O₂, H₂SO₄ | High temperature and pressure | High commercial value for phenol production; harsh conditions limit functional group tolerance. whiterose.ac.uk | whiterose.ac.uk |
| Aryl Sulfonium Salt Hydroxylation | Aryl Sulfonium Salts | Benzaldehyde oxime, Cs₂CO₃ | 80 °C in DMF | Mild conditions, good yields. mdpi.com | mdpi.com |
| Photocatalytic Hydroxylation | Substituted Aromatics (e.g., Benzonitrile) | CD@WPU catalyst, H₂O₂, UV light | Ambient temperature | High selectivity (para-directing), environmentally friendly; requires specific photocatalyst. rsc.org | rsc.org |
Protective Group Chemistry for Phenolic Hydroxyls
In multi-step syntheses, it is often necessary to temporarily mask the reactivity of the phenolic hydroxyl group to prevent unwanted side reactions. This is achieved by converting the hydroxyl into a less reactive derivative using a "protecting group". organic-chemistry.org An effective protecting group must be easy to install and remove in high yield and be stable to the reaction conditions applied to other parts of the molecule. organic-chemistry.org
For phenols, common protecting groups include ethers (e.g., methyl, benzyl), silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), and esters. uwindsor.cascirp.org The choice of protecting group depends on its stability under various conditions. For example, benzyl (B1604629) ethers are stable to many reagents but can be cleaved by catalytic hydrogenation, a method known as hydrogenolysis. uwindsor.ca Methyl ethers are more robust and often require strong Lewis acids like boron tribromide (BBr₃) or nucleophilic reagents like sodium ethanethiolate (EtSNa) for cleavage. uwindsor.casioc-journal.cn Silyl ethers, like TBDMS, are popular due to their ease of installation and removal with fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF). uwindsor.ca However, their stability can be condition-dependent; the TBDMS group has been observed to be removed during Oxone-mediated oxidative esterification, whereas a tosyl group remains intact under the same conditions. scirp.org
| Protecting Group | Abbreviation | Common Cleavage Reagents | Stability Notes | Reference |
|---|---|---|---|---|
| Methyl Ether | -Me | BBr₃, TMSI, EtSNa | Generally robust, stable to most acidic/basic conditions except for strong Lewis acids. uwindsor.ca | uwindsor.ca |
| Benzyl Ether | -Bn | H₂, Pd/C (Hydrogenolysis) | Stable to many acidic and basic conditions, but not reductive cleavage. uwindsor.casioc-journal.cn | uwindsor.casioc-journal.cn |
| tert-Butyldimethylsilyl Ether | -TBDMS | F⁻ (TBAF), mild acid | Labile to strong acids and fluoride ions; may be unstable to some oxidative conditions. scirp.org | uwindsor.cascirp.org |
| Para-toluenesulfonate (Tosyl) | -Ts | Strong reducing agents (e.g., Na/NH₃), strong base | Stable to oxidative conditions like Oxone. scirp.org | scirp.org |
Multi-step Synthetic Sequences Towards this compound
The synthesis of this compound is not commonly detailed in single publications but can be constructed through a logical sequence of well-established organic reactions, often starting from simpler, commercially available precursors. A plausible and efficient route begins with the formylation of 4-ethoxyphenol (B1293792) to introduce an aldehyde group, followed by the conversion of this aldehyde into the target nitrile.
A representative synthetic pathway can be outlined as follows:
Formylation of 4-Ethoxyphenol : The starting material, 4-ethoxyphenol, can be converted to 5-Ethoxy-2-hydroxybenzaldehyde (B1308184). This transformation can be achieved via various ortho-formylation methods, such as the Reimer-Tiemann reaction (using chloroform (B151607) and a strong base) or the Duff reaction (using hexamethylenetetramine). The resulting aldehyde, 5-Ethoxy-2-hydroxybenzaldehyde, is a known compound. sigmaaldrich.com
Conversion of Aldehyde to Nitrile : The key step is the transformation of the aldehyde group into a nitrile. A highly effective method for this involves a two-step, one-pot process.
Oxime Formation : The aldehyde is first reacted with hydroxylamine (B1172632) hydrochloride in a suitable solvent system (e.g., methanol-water) under basic conditions to form the intermediate salicylaldoxime (B1680748) derivative (5-ethoxy-2-hydroxybenzaldehyde oxime).
Dehydration : The crude oxime is then dehydrated to yield the nitrile. Acetic anhydride is a common reagent for this dehydration, which proceeds upon heating. Subsequent hydrolysis of the reaction mixture and acidification yields the final this compound product.
This general strategy, converting a salicylaldehyde (B1680747) to a salicylonitrile, is a proven method for synthesizing 2-hydroxybenzonitrile (B42573) derivatives. The synthesis of other substituted hydroxybenzonitriles, such as 2,6-difluoro-4-hydroxybenzonitrile, also follows complex multi-step routes involving steps like bromination, diazotization hydrolysis, and cyanidation, underscoring the modular nature of these synthetic plans. researchgate.net
Novel Catalytic Systems for the Synthesis of Ethoxy-hydroxybenzonitrile Derivatives
Modern synthetic chemistry increasingly relies on catalytic systems to improve efficiency, selectivity, and environmental sustainability. For the synthesis of benzonitrile derivatives, several novel catalytic approaches have been developed.
Copper-Catalyzed Reactions : Copper catalysts are effective for various transformations involving benzonitriles. For example, a copper-catalyzed process using copper(II) acetate (B1210297) has been described for the synthesis of substituted quinazolines from benzonitriles. acs.org This demonstrates the utility of copper in activating the nitrile functionality for C-N and C-C bond formation.
Organocatalysis : N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts. An atroposelective synthesis of axially chiral benzonitriles has been developed using a chiral NHC catalyst. nih.gov This method allows for the construction of complex, sterically hindered benzonitriles with high enantioselectivity from 2-arylbenzaldehydes. nih.gov
Ruthenium-Catalyzed Hydration : While not a direct synthesis of the nitrile, the selective hydration of benzonitriles to the corresponding benzamides is an important related reaction. Water-soluble ruthenium(II) complexes have been shown to be efficient catalysts for this transformation in neat water, offering a green alternative to traditional methods. d-nb.info
Palladium/Cobalt Bimetallic Nanoparticles : For the construction of the substituted aromatic core, modern cross-coupling reactions are invaluable. Bimetallic nanoparticles, such as palladium-cobalt supported on graphite (B72142) sheets, have shown high activity for Sonogashira coupling reactions between aryl halides and terminal alkynes. beilstein-journals.org Such methods could be employed to build the carbon skeleton of complex benzonitrile derivatives before the final functional group manipulations.
| Catalyst System | Reaction Type | Substrate Scope | Key Features | Reference |
|---|---|---|---|---|
| Cu(OAc)₂ / t-BuOK | C-C and C-N bond formation | Benzonitriles and 2-ethynylanilines | Forms substituted quinazolines; uses O₂ as the oxidant. acs.org | acs.org |
| Chiral N-Heterocyclic Carbene (NHC) | Atroposelective C≡N bond formation | 2-Arylbenzaldehydes | Creates axially chiral benzonitriles with high enantioselectivity. nih.gov | nih.gov |
| [RuCl₂(dmso-S)₂(CAP)₂] | Nitrile Hydration | Benzonitrile and other aryl nitriles | Efficient in neat water; high conversion and selectivity to amides. d-nb.info | d-nb.info |
| Pd/Co Bimetallic Nanoparticles | Sonogashira Coupling | Aryl halides and phenylacetylene | Highly active and selective for C-C bond formation. beilstein-journals.org | beilstein-journals.org |
Chemical Reactivity and Mechanistic Investigations of 5 Ethoxy 2 Hydroxybenzonitrile
Reactivity of the Ethoxy Group
The ethoxy group (-OCH2CH3) significantly influences the reactivity of the aromatic ring through its electronic and steric properties.
Cleavage of the Aryl Ether Linkage
The cleavage of the aryl ether bond in compounds like 5-Ethoxy-2-hydroxybenzonitrile is a critical reaction, particularly in the context of lignin (B12514952) degradation, as lignin contains numerous aryl ether linkages. rsc.orgnih.govrsc.org The mechanism for the cleavage of alkyl-aryl ether bonds is well-established and often involves initial dioxygenation. d-nb.info Efficient cleavage of these linkages is a key strategy for producing aromatic chemicals from lignin. rsc.orgnih.gov Studies on lignin model compounds have shown that the presence of hydroxyl groups on the side chain can promote the cleavage of aryl-ether linkages. rsc.orgnih.gov For instance, the degradation of 4-carboxy biphenyl (B1667301) ether has been proposed to proceed via a 1,2-dioxygenation mechanism. d-nb.info Nucleophilic substitution can also lead to the cleavage of aryl ether linkages in lignin. researchgate.net
Conformational Dynamics and Steric Effects of the Ethoxy Moiety
The ethoxy group, due to the single bond between the oxygen and the ethyl group, can adopt several conformations through internal rotation. sxu.edu.cn In ethoxybenzene, the most stable conformer has the ethoxy group located in the plane of the ring with the ethyl group in a trans position. researchgate.net For 2-ethoxybenzonitrile, computational studies have identified multiple conformers, with the trans conformer being the most stable and experimentally observed. sxu.edu.cn The presence of the ethoxy group, which is a stronger electron donor than a methoxy (B1213986) group, affects the electronic properties of the benzonitrile (B105546) ring. sxu.edu.cn The longer chain of the ethoxy group compared to smaller substituents like methyl or methoxy leads to a greater number of possible conformers, which can influence the molecule's reactivity and interactions. sxu.edu.cn
Electrophilic Aromatic Substitution on the Benzonitrile Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds. wikipedia.org The reactivity of the benzene (B151609) ring towards electrophiles is heavily influenced by the nature of the substituents already present. libretexts.org The hydroxyl (-OH) and ethoxy (-OC2H5) groups are activating groups and ortho-, para-directors due to their ability to donate electron density to the ring through resonance. libretexts.orgmnstate.edu Conversely, the nitrile (-CN) group is a deactivating group and a meta-director because of its electron-withdrawing nature. mnstate.edu
In this compound, the directing effects of the activating hydroxyl and ethoxy groups and the deactivating nitrile group are in opposition. The powerful activating and ortho-, para-directing nature of the hydroxyl and ethoxy groups would likely dominate, directing incoming electrophiles to the positions ortho and para to them. However, the substitution pattern already present on the ring must be considered.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br2/FeBr3 or Cl2/AlCl3. wikipedia.org
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. wikipedia.org
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. wikipedia.org
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. wikipedia.org
A retrosynthetic analysis for a related compound, 3-bromo-4-(2-hydroxyethoxy)benzonitrile, suggests that electrophilic aromatic substitution (bromination) can be used to introduce a bromine atom at the 3-position of a 4-hydroxybenzonitrile (B152051) derivative. vulcanchem.com
Nucleophilic Aromatic Substitution (SNAr) Reactions on Activated Benzonitrile Derivatives
Nucleophilic aromatic substitution (SNAr) is a key reaction for highly activated aromatic rings, where a nucleophile replaces a leaving group. libretexts.org This reaction typically proceeds through an addition-elimination mechanism involving a Meisenheimer complex intermediate. libretexts.orgacs.org The presence of strong electron-withdrawing groups, such as the nitrile group, is crucial for activating the aromatic ring towards nucleophilic attack. acs.orgnih.gov
In benzonitrile derivatives, the reactivity towards SNAr is influenced by the nature and position of other substituents. For instance, in polyfluoroarenes, the high electronegativity of fluorine atoms makes the aromatic core susceptible to nucleophilic attack. mdpi.com The reactivity of halogens as leaving groups in nucleophilic aromatic [¹⁸F]fluorination of haloaromatic rings follows the order F >> Br > Cl >>> I. nih.gov
The electrochemical reduction of some benzonitrile derivatives can be influenced by the presence of leaving groups like fluorine, with the reversibility of the reduction process increasing as the number of fluorine atoms decreases. worktribe.com This suggests that the leaving group can be expelled during the electrochemical reduction. worktribe.com
Radical Reactions and Oxidative Transformations of the Aromatic Core
The aromatic core of this compound can undergo radical reactions and oxidative transformations. Phenolic compounds can be susceptible to oxidation, and the presence of both a hydroxyl and an ethoxy group can influence the reactivity. Mechanistic studies on related compounds, such as substituted hydroquinones, indicate that they can promote radical reactions through the formation of visible light-absorbing complexes. acs.org
Radical substitution reactions on alkanes are known to occur, with the stability of the resulting radical intermediate often dictating the major product. libretexts.org While less common for the aromatic ring itself unless under specific conditions, benzylic positions are more susceptible to radical halogenation. chemistry.coach
Some benzonitrile derivatives, like 5-acetyl-2-hydroxybenzonitrile, have been shown to be photosensitizers, capable of generating singlet oxygen upon irradiation, which can then act as an oxidizing agent. biosynth.com Mechanistic studies involving radical trapping have suggested that some hydroxylation reactions on haloaromatic compounds may proceed through a radical pathway. whiterose.ac.uk
Electrochemical Behavior and Reduction Mechanisms
The electrochemical behavior of benzonitrile derivatives is of interest for various applications, including electrosynthesis and environmental remediation. The reduction of nitriles can lead to primary amines or aldehydes depending on the reducing agent and reaction conditions. libretexts.orgchemistrysteps.com The reduction with strong reducing agents like LiAlH4 typically yields primary amines through two successive nucleophilic additions of a hydride ion. libretexts.orgchemistrysteps.com
Cyclic voltammetry studies of halogenated hydroxybenzonitriles have shown that their electrochemical behavior is highly dependent on the specific halogen substituents. researchgate.net For example, chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) shows a single cathodic peak, while bromoxynil (B128292) and ioxynil (B1672095) exhibit multiple cathodic peaks, indicating more complex reduction pathways. researchgate.net The reduction of the benzonitrile core in some fluorinated derivatives has been observed to be either reversible or irreversible, depending on the number of fluorine atoms, which can act as leaving groups. worktribe.com
The electrochemical behavior of other related hydroxy-aromatic compounds has also been investigated. For instance, 2-hydroxy-5-methyl benzophenone (B1666685) benzoylhydrazone exhibits a diffusion-controlled, irreversible reduction wave across a range of pH values. rjpbcs.com
Kinetics and Thermodynamics of Key Transformations involving this compound
The study of kinetics and thermodynamics provides fundamental insights into the reactivity, stability, and transformation pathways of chemical compounds. For this compound, while comprehensive kinetic and thermodynamic data for all its potential reactions are not extensively documented in dedicated studies, valuable information can be inferred from research on structurally related molecules and relevant reaction classes. These investigations illuminate the behavior of the key functional groups present: the nitrile, the hydroxyl, and the substituted aromatic ring.
Mechanistic Insights and Inferred Kinetics
The reactivity of this compound is governed by its distinct functional moieties. Mechanistic studies on analogous compounds reveal pathways that are likely applicable to this molecule, including cycloadditions, C-H functionalization, and reactions involving the phenolic hydroxyl group.
One of the key transformations for a nitrile group is the [3+2] cycloaddition to form tetrazoles. Detailed mechanistic studies, including Density Functional Theory (DFT) calculations, have been performed on the reaction of various benzonitriles with azides. For the uncatalyzed cycloaddition of trimethylsilylazide to benzonitrile, a significant activation energy is required. However, the reaction pathway is substantially altered in the presence of an organotin catalyst, such as one generated in situ from a triorganotin alkoxide. In a tin-catalyzed mechanism, the reaction proceeds through a stepwise process initiated by the coordination of the benzonitrile nitrogen to the acidic tin atom of the active species (e.g., Me₃SnN₃). This coordination activates the nitrile carbon for the subsequent addition of the azide, leading to an open-chain intermediate via a rate-determining transition state. scispace.com
The electronic nature of substituents on the benzonitrile ring plays a crucial role in determining the reaction rate. Electron-withdrawing groups are known to accelerate the reaction, while electron-donating groups have a retarding effect. For instance, the reaction with meta-chlorobenzonitrile is 1.6 times faster than that with unsubstituted benzonitrile. Conversely, the reaction involving para-hydroxybenzonitrile is 1.6 times slower. scispace.com Given that the ethoxy group in this compound is electron-donating and the hydroxyl group is also activating, it can be inferred that its reactivity in such cycloadditions would be slower than that of unsubstituted benzonitrile.
Below is a table of computed activation energies for the nitrile activation step in a tin-catalyzed cycloaddition for substituted benzonitriles, which illustrates these electronic effects.
| Compound | Substituent | Computed Activation Energy (kcal/mol) |
| Benzonitrile | None | 34.9 |
| meta-Chlorobenzonitrile | meta-Cl (electron-withdrawing) | 34.2 |
| para-Hydroxybenzonitrile | para-OH (electron-donating) | 35.5 |
| Data sourced from DFT calculations on the reaction with Me₃SnN₃. scispace.com |
Other potential transformations include distal C-H functionalization. For example, a 2-hydroxybenzonitrile (B42573) directing group has been utilized to facilitate palladium-catalyzed meta-C–H olefination of benzyl (B1604629) phosphonates. nih.gov These reactions proceed via the formation of large, and often energetically unfavorable, metallacycle intermediates. nih.gov Kinetic isotope effect (KIE) experiments in related systems have confirmed that the C-H activation step is often rate-determining. rsc.org While specific rate constants for this compound are not available, the presence of the nitrile and hydroxyl groups suggests its potential to act as a directing group in similar catalytic cycles.
Thermodynamics of Intermolecular Interactions and Redox Processes
The thermodynamic stability of this compound and its complexes is critical for understanding its behavior in various environments. The phenolic hydroxyl group and the nitrile moiety are both capable of participating in hydrogen bonding, a key non-covalent interaction.
Theoretical studies on the hydrogen-bonded complexes between 2-hydroxybenzonitrile (o-cyanophenol) and carbon monoxide (CO) provide insight into the thermodynamics of such interactions. researchgate.net These studies, using ab initio and DFT calculations, determined the dissociation energies for different complex geometries. The stability of these complexes depends on whether the syn or anti conformer of the phenol (B47542) is involved and the orientation of the CO molecule. researchgate.net The formation of hydrogen bonds leads to a rearrangement of electron charge and changes in the geometrical parameters of the interacting molecules. researchgate.net
The corrected dissociation energies for these complexes indicate that the most stable complex is formed with the anti conformer where the oxygen of the CO molecule interacts with the phenolic hydrogen. researchgate.net This suggests that the hydroxyl group of this compound can act as a strong hydrogen bond donor.
| Complex | Conformer | Dissociation Energy (kJ/mol) |
| o-CNPhOH⋯OC | syn | 7.95 |
| o-CNPhOH⋯OC | anti | 8.87 |
| o-CNPhOH⋯CO | syn | 11.21 |
| o-CNPhOH⋯CO | anti | 12.22 |
| Data represents corrected dissociation energies for the hydrogen-bonded complexes between 2-hydroxybenzonitrile and CO. researchgate.net |
Furthermore, the phenolic group is susceptible to oxidation. The oxidation potential is a key thermodynamic parameter that reflects the ease with which a molecule can lose electrons. Electrochemical studies on a wide range of phenols provide data that can be used to estimate the behavior of this compound. The oxidation potential is highly sensitive to the nature and position of substituents on the aromatic ring. Electron-donating groups, such as hydroxyl and alkoxy groups, generally lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups like cyano and nitro groups increase the oxidation potential.
| Compound | Peak Potential (V vs. SHE) |
| Phenol | 0.84 |
| 4-Cyanophenol | 1.10 |
| 4-Methoxyphenol | 0.69 |
| Data represents average peak potentials from electrochemical analysis. rsc.org |
These data points from related compounds provide a foundational understanding of the kinetic and thermodynamic factors governing the transformations of this compound.
Advanced Spectroscopic Characterization and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-Dimensional NMR (¹H, ¹³C)
One-dimensional NMR spectra provide fundamental information about the number and types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.
For 5-Ethoxy-2-hydroxybenzonitrile, the anticipated ¹H NMR spectrum would show distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the hydroxyl proton. The aromatic region would display a specific splitting pattern based on the coupling between adjacent protons on the benzene (B151609) ring. The ethoxy group would be identifiable by a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, arising from their mutual coupling. The hydroxyl (-OH) proton would likely appear as a broad singlet.
The ¹³C NMR spectrum would complement this by showing a signal for each unique carbon atom. The number of signals would confirm the molecular symmetry. Key signals would include those for the nitrile carbon (C≡N), the carbons of the benzene ring (with those attached to the oxygen atoms shifted downfield), and the two distinct carbons of the ethoxy group.
Table 4.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive, based on established principles, as experimental data is not available.)
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.8 - 7.5 | 115 - 125 |
| Aromatic C-OH | --- | 150 - 160 |
| Aromatic C-OEt | --- | 150 - 160 |
| Aromatic C-CN | --- | 95 - 105 |
| Nitrile C≡N | --- | 115 - 120 |
| Hydroxyl OH | 5.0 - 9.0 (variable) | --- |
| Methylene OCH₂ | 3.9 - 4.2 | 60 - 70 |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D NMR and piecing together the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to confirm the connectivity of the ethoxy group (methylene protons coupled to methyl protons) and to trace the sequence of protons around the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. This would definitively link each proton signal in the ¹H spectrum to its corresponding carbon in the ¹³C spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This technique would be used to confirm the through-space proximity of, for example, the ethoxy group protons to one of the adjacent aromatic protons, further solidifying the structural assignment.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption (IR) or scattering (Raman) of light at specific frequencies corresponds to the vibrations of specific functional groups.
For this compound, the IR spectrum would be expected to show characteristic absorption bands. A strong, sharp peak around 2220-2240 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. A broad band in the region of 3200-3600 cm⁻¹ would confirm the presence of the hydroxyl (-OH) group. Other key peaks would include C-H stretches for the aromatic ring and the ethoxy group (around 2850-3100 cm⁻¹), aromatic C=C stretches (around 1450-1600 cm⁻¹), and strong C-O stretches for the ether and phenol (B47542) functionalities (around 1000-1300 cm⁻¹). Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the nitrile group and the benzene ring, which may be weak in the IR spectrum.
Table 4.2.1: Predicted Vibrational Frequencies for this compound (Note: This table is predictive, based on established principles, as experimental data is not available.)
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 2980 |
| Nitrile (C≡N) | C≡N Stretch | 2220 - 2240 (sharp) |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Ether (Ar-O-C) | C-O Stretch | 1200 - 1270 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the molecular weight of a compound and, through fragmentation analysis, can offer significant structural information.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). This allows for the determination of the exact elemental formula. For this compound (C₉H₉NO₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.
Table 4.3.1: Predicted HRMS Data for this compound
| Molecular Formula | Ion Type | Calculated Exact Mass |
|---|---|---|
| C₉H₉NO₂ | [M+H]⁺ | 164.0706 |
| C₉H₉NO₂ | [M+Na]⁺ | 186.0525 |
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS) involves selecting an ion of a particular mass (the parent ion) and then fragmenting it to observe the masses of the resulting daughter ions. The fragmentation pattern is like a fingerprint for the molecule and provides valuable information about its structure. In the analysis of this compound, fragmentation would likely involve the loss of the ethoxy group (as an ethyl or ethoxy radical), loss of carbon monoxide (CO) from the phenolic ring, or other characteristic cleavages that would help to confirm the connectivity of the different functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals. uu.nlmasterorganicchemistry.com For this compound, the key to its UV-Vis spectrum lies in the electronic transitions within its aromatic system, which is influenced by the nitrile (-CN), hydroxyl (-OH), and ethoxy (-O-CH₂CH₃) substituents.
The benzene ring and the nitrile group together form a conjugated π-system, which acts as the primary chromophore (the part of the molecule responsible for absorbing light). uzh.ch The hydroxyl and ethoxy groups function as auxochromes, which are groups with non-bonding electrons (n electrons) that modify the absorption characteristics of the chromophore. slideshare.net The primary electronic transitions observed for this type of molecule are π → π* and n → π*. uzh.chtandfonline.com
π → π Transitions:* These are typically high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch The extended conjugation in the benzonitrile (B105546) system results in these transitions occurring at specific wavelengths.
n → π Transitions:* These lower-energy transitions involve the excitation of an electron from a non-bonding orbital (from the oxygen atoms of the hydroxyl and ethoxy groups) to a π* anti-bonding orbital of the aromatic ring. uzh.ch
Table 1: Expected UV-Vis Absorption Characteristics for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Region | Expected Intensity |
|---|---|---|---|
| π → π* | π (aromatic ring, C≡N) → π* (aromatic ring, C≡N) | Shorter Wavelength (Higher Energy) | High (ε > 10,000) |
| n → π* | n (oxygen of -OH, -OC₂H₅) → π* (aromatic ring) | Longer Wavelength (Lower Energy) | Low (ε < 1,000) |
Note: ε (molar absorptivity) values are typical estimations for these transition types.
Resonance Enhanced Multiphoton Ionization (REMPI) and Mass Analyzed Threshold Ionization (MATI) Spectroscopy for Vibronic and Cationic State Characterization
Resonance Enhanced Multiphoton Ionization (REMPI) and Mass Analyzed Threshold Ionization (MATI) are high-resolution laser spectroscopy techniques used to study the electronic and vibrational energy levels of molecules in their excited (S₁) and cationic ground (D₀) states. wikipedia.orgchemeurope.com These methods provide detailed information that is often inaccessible through conventional absorption or fluorescence spectroscopy. iphy.ac.cn
While direct REMPI/MATI studies on this compound are not published, extensive research on the closely related isomer, 2-ethoxybenzonitrile, provides significant insight into the expected findings. sxu.edu.cn In a typical two-color REMPI experiment, one laser (the "pump") excites the molecule from its ground state (S₀) to a specific vibrational level of the first electronically excited state (S₁). A second laser (the "probe") then ionizes the molecule from this excited state. sxu.edu.cnprinceton.edu By scanning the wavelength of the pump laser, a spectrum of the vibronic (vibrational-electronic) levels of the S₁ state is obtained.
MATI spectroscopy is used to obtain the vibrational spectrum of the molecular ion. It involves exciting the molecule to high-lying Rydberg states just below the ionization threshold, followed by field ionization. sxu.edu.cnsxu.edu.cn This technique allows for the precise determination of the adiabatic ionization energy (IE) and the vibrational frequencies of the cation.
For 2-ethoxybenzonitrile, REMPI and MATI studies determined the S₁←S₀ transition origin to be 34,092 cm⁻¹ and the adiabatic ionization energy to be 69,796 cm⁻¹. sxu.edu.cn The spectra revealed that most of the observed vibrations are associated with in-plane distortions of the benzene ring. sxu.edu.cn Similar studies on o-hydroxybenzonitrile (2-cyanophenol) also identified numerous fundamental, overtone, and combination vibrations, with most active modes being in-plane ring deformations. iphy.ac.cnresearchgate.net
Table 2: Key Spectroscopic Data for Isomers of this compound from REMPI/MATI Studies
| Compound | S₁←S₀ Band Origin (cm⁻¹) | Adiabatic Ionization Energy (cm⁻¹) | Key Vibrational Findings | Reference |
|---|---|---|---|---|
| 2-Ethoxybenzonitrile | 34,092 ± 2 | 69,796 ± 5 | Most active vibrations are in-plane ring distortions. | sxu.edu.cn |
These findings suggest that for this compound, REMPI and MATI spectroscopy would similarly elucidate the precise energies of its S₁ state vibronic levels and its cationic ground state. The spectra would likely be dominated by vibrations involving the aromatic ring, with subtle shifts influenced by the positions of the ethoxy and hydroxyl groups.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which defines the supramolecular structure. scispace.com
No crystal structure has been published for this compound. However, the crystal structure of the parent compound, 2-hydroxybenzonitrile (B42573), has been determined, offering a model for the expected solid-state interactions. nih.gov In the crystal structure of 2-hydroxybenzonitrile, the molecules are linked by intermolecular hydrogen bonds between the hydroxyl group (-OH) of one molecule and the nitrogen atom of the nitrile group (-C≡N) of an adjacent molecule. This interaction is a common and robust supramolecular synthon that dictates the crystal packing.
Table 3: Representative Crystallographic Data for 2-Hydroxybenzonitrile (a related compound)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.931 |
| b (Å) | 3.856 |
| c (Å) | 12.022 |
| β (°) | 114.99 |
| Key Intermolecular Interaction | O-H···N hydrogen bond |
Data sourced from the Cambridge Structural Database, entry SALCNL01, based on data from nih.gov. This data is for 2-hydroxybenzonitrile and serves as an illustrative example.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Ethoxybenzonitrile |
| 2-Hydroxybenzonitrile (o-hydroxybenzonitrile, 2-cyanophenol) |
| 4-Hydroxybenzonitrile (B152051) (p-cyanophenol) |
| 2-Methoxybenzonitrile |
| Benzonitrile |
Computational and Theoretical Investigations of 5 Ethoxy 2 Hydroxybenzonitrile
Quantum Chemical Calculations for Electronic Structure and Energetic Properties
Quantum chemical calculations are fundamental to predicting the electronic structure and energetic landscape of a molecule. These methods allow for the determination of stable conformations, molecular orbital energies, and charge distributions, which are crucial for understanding molecular behavior.
Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Conformational Analysis
The initial step in the computational study of a molecule like 5-Ethoxy-2-hydroxybenzonitrile involves geometry optimization and conformational analysis. This is critical due to the flexible ethoxy group, which can rotate around the C-O bond, leading to multiple possible conformers.
Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, and ab initio methods are standard for these calculations. For instance, a study on the related molecule 2-ethoxybenzonitrile utilized the B3LYP/cc-pvdz level of theory to explore its potential energy surface (PES). sxu.edu.cn This analysis revealed the existence of five distinct conformers. sxu.edu.cn The relative energies of these conformers determine their population at a given temperature. In the case of 2-ethoxybenzonitrile, one trans conformer was identified as the most stable, being the only one observed in supersonic molecular beam experiments due to the higher energies of the other conformers. sxu.edu.cn
A similar approach for this compound would involve rotating the dihedral angle of the ethoxy group and calculating the energy at each point to map out the PES. The presence of the ortho-hydroxy group would introduce the possibility of intramolecular hydrogen bonding with the ethoxy group's oxygen or the nitrile group's nitrogen, which would significantly influence the relative stability of the conformers. High-level methods like CBS-QB3 or G4 could then be used to obtain highly accurate single-point energies for the identified minima. sxu.edu.cn
Table 1: Representative Theoretical Methods for Conformational Analysis
| Method | Basis Set | Application | Reference |
| B3LYP | cc-pvdz | Potential Energy Surface Scan | sxu.edu.cn |
| B3LYP | 6-311++G** | Geometry Optimization | researchgate.net |
| CBS-QB3 | - | High-accuracy Energy Calculation | sxu.edu.cn |
| G4 | - | High-accuracy Energy Calculation | sxu.edu.cn |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity. ajchem-a.comnih.gov
For this compound, DFT calculations would be used to determine the energies of these orbitals. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, providing quantitative measures of reactivity. ajchem-a.comresearchgate.net
Table 2: Key Chemical Reactivity Descriptors from HOMO-LUMO Energies
| Descriptor | Formula | Description | Reference |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. | ajchem-a.com |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. | ajchem-a.com |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. | ajchem-a.com |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. | ajchem-a.com |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. | ajchem-a.com |
| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ = -χ) | A measure of electrophilic power. | ajchem-a.com |
Analysis of similar aromatic compounds shows that the distribution of HOMO and LUMO orbitals is heavily influenced by the substituent groups. tandfonline.com For this compound, the electron-donating hydroxy and ethoxy groups would likely concentrate the HOMO on the benzene (B151609) ring and these groups, while the electron-withdrawing nitrile group would contribute significantly to the LUMO.
Electrostatic Potential (MESP) and Charge Distribution Analysis
The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov It is a valuable tool for predicting how a molecule will interact with other species. nih.gov The MESP is mapped onto the electron density surface, with different colors indicating different potential values (typically red for negative potential and blue for positive potential).
For this compound, the MESP would show a region of high negative potential (red) around the nitrogen atom of the nitrile group and the oxygen atoms of the hydroxy and ethoxy groups, indicating these are sites for electrophilic attack. Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential (blue), making it a site for nucleophilic interaction or hydrogen bonding. The analysis of MESP is often performed using the same level of theory as the geometry optimization. tandfonline.com
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hybridization
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This method provides detailed insights into bonding, hybridization, and, crucially, the stabilizing effects of orbital interactions (hyperconjugation). uni-muenchen.deresearchgate.net
Prediction of Spectroscopic Parameters and Simulation of Spectra (NMR, IR, UV-Vis, REMPI, MATI)
For instance, the vibronic and cation spectroscopy of 2-ethoxybenzonitrile was studied in detail using Resonance Enhanced Multiphoton Ionization (REMPI) and Mass Analyzed Threshold Ionization (MATI) spectroscopy, with the results being interpreted through Franck-Condon simulations based on DFT calculations. sxu.edu.cn The simulations, performed at the B3LYP/aug-cc-pvtz level, showed excellent agreement with the experimental REMPI spectra, allowing for detailed assignment of the vibronic structures in the first electronically excited state (S₁) and the cationic ground state (D₀). sxu.edu.cn The band origin for the S₁ ← S₀ transition was determined to be 34,092 cm⁻¹, and the adiabatic ionization energy was found to be 69,796 cm⁻¹. sxu.edu.cn
A similar computational approach for this compound would involve:
IR and Raman: Calculation of vibrational frequencies using DFT (e.g., B3LYP/6-311++G(d,p)) to predict the infrared and Raman spectra. The calculated frequencies are often scaled to correct for anharmonicity and basis set limitations.
NMR: Prediction of ¹H and ¹³C NMR chemical shifts using methods like Gauge-Including Atomic Orbital (GIAO).
UV-Vis: Time-dependent DFT (TD-DFT) calculations to predict electronic transition energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum.
REMPI/MATI: As with 2-ethoxybenzonitrile, Franck-Condon simulations based on optimized geometries and vibrational frequencies of the S₀, S₁, and D₀ states would be essential for interpreting high-resolution electronic spectra. sxu.edu.cnresearchgate.net
Table 3: Spectroscopic Data for the Related Compound 2-Ethoxybenzonitrile
| Parameter | Experimental Value (cm⁻¹) | Theoretical Value (cm⁻¹) | Method | Reference |
| S₁ ← S₀ band origin | 34,092 ± 2 | - | REMPI | sxu.edu.cn |
| Adiabatic Ionization Energy | 69,796 ± 5 | 70,030 | MATI / CBS-QB3 | sxu.edu.cn |
| Adiabatic Ionization Energy | 69,796 ± 5 | 70,028 | MATI / G4 | sxu.edu.cn |
Computational Studies of Reaction Mechanisms and Transition State Structures
There is no specific literature on the computational investigation of reaction mechanisms involving this compound. However, computational chemistry is a powerful tool for exploring reaction pathways, identifying transition states, and calculating activation barriers, thereby providing a deep understanding of reaction kinetics and thermodynamics.
For a molecule like this compound, several types of reactions could be investigated computationally:
Electrophilic Aromatic Substitution: DFT calculations could model the substitution at various positions on the benzene ring to determine regioselectivity, identifying the transition state structures and activation energies for each pathway.
Reactions of the Functional Groups: The reactivity of the hydroxyl, ethoxy, and nitrile groups could be explored. For example, the mechanism of O-alkylation or O-acylation at the hydroxyl group, or the hydrolysis of the nitrile group, could be mapped out.
Radical Reactions: Mechanisms involving radical species, such as hydrogen atom abstraction from the hydroxyl group, could be studied.
These studies typically involve locating the transition state structure connecting reactants and products on the potential energy surface. The nature of the transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy barrier for the reaction.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach to correlate the structural or physicochemical features of molecules with their macroscopic properties. acs.org These models are built on the principle that the chemical structure inherently dictates the properties of a compound. researchgate.net For this compound, QSPR models can be developed to predict a wide range of characteristics, such as boiling point, solubility, and partitioning behavior, without the need for direct experimental measurement.
The process involves calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's structure. These descriptors fall into several categories:
Topological descriptors: Based on the 2D representation of the molecule, describing atomic connectivity.
Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.
Quantum-chemical descriptors: Calculated using quantum mechanics, including dipole moment, orbital energies (HOMO/LUMO), and electrostatic potential. acs.org
Physicochemical descriptors: Such as the logarithm of the octanol-water partition coefficient (LogP), which relates to hydrophobicity.
Once calculated, these descriptors are used as independent variables in statistical models, like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks), to build a mathematical relationship with a known property (the dependent variable). ua.ac.benih.gov For instance, the toxicity of various phenols has been successfully modeled using QSPR by correlating descriptors with experimental toxicity data. ajrconline.org
For this compound, a QSPR study would involve calculating descriptors and fitting them to a model to predict a specific property. The predictive power of such a model relies heavily on the quality and diversity of the dataset used for training and validation. sxu.edu.cn
Table 1: Representative Molecular Descriptors for QSPR Analysis of this compound
| Descriptor Class | Example Descriptor | Information Encoded |
|---|---|---|
| Physicochemical | LogP (Octanol/Water) | Hydrophobicity/Lipophilicity |
| Geometrical | Molecular Surface Area | Size and shape of the molecule |
| Quantum-Chemical | Dipole Moment | Polarity and charge distribution |
| Quantum-Chemical | HOMO Energy | Electron-donating ability |
| Quantum-Chemical | LUMO Energy | Electron-accepting ability |
| Topological | Wiener Index | Molecular branching |
This table is illustrative and represents the types of descriptors that would be calculated for a QSPR study.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape, identifying stable and low-energy structures, and analyzing its interactions with other molecules, such as solvents or biological receptors.
The conformational flexibility of this compound primarily arises from the rotation around the single bonds of the ethoxy group. Computational studies on the related molecule, 2-ethoxybenzonitrile, have shown that different orientations of the ethoxy group relative to the benzene ring lead to several possible conformers. sxu.edu.cn A potential energy surface (PES) scan, typically performed using Density Functional Theory (DFT), can identify the most stable conformers by calculating the energy as a function of specific dihedral angles. sxu.edu.cn For this compound, the key dihedral angles would be C(1)-C(2)-O-C(ethyl) and C(2)-O-C(ethyl)-C(methyl).
An MD simulation would place the molecule in a simulated environment (e.g., a box of water molecules) and calculate the forces between all atoms to predict their motion. Over the course of the simulation (typically nanoseconds to microseconds), the molecule explores various conformations. Analysis of the simulation trajectory can reveal:
Stable Conformers: The most frequently adopted shapes of the molecule.
Intermolecular Interactions: The formation and lifetime of hydrogen bonds between the phenolic hydroxyl group and surrounding water molecules, or with other solute molecules.
Solvation Shell Structure: How solvent molecules arrange themselves around the solute.
This information is critical for understanding how the molecule behaves in a condensed phase, which is more representative of real-world chemical and biological systems.
Table 2: Hypothetical Conformational Analysis of this compound
| Conformer | Dihedral Angle (C2-O-C-C) | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| Anti (trans) | ~180° | 0.00 (most stable) | Ethyl group extends away from the ring. |
| Gauche | ~±60° | > 1.00 | Ethyl group is rotated towards the plane of the ring. |
This table is based on typical findings for ethoxy-substituted benzenes and serves as a representative example. sxu.edu.cn The exact energy values would require specific calculations for this compound.
Advanced Topological Analysis (NCI, LOL, ELF, RDG, QTAIM) for Bonding and Non-Covalent Interactions
Advanced topological analyses of the electron density and related scalar fields provide a detailed picture of chemical bonding and non-covalent interactions (NCIs) within a molecule. These methods are often applied to the results of DFT calculations. researchgate.net For this compound, they can precisely characterize the nature of the intramolecular hydrogen bond between the hydroxyl group and the nitrile nitrogen, as well as other subtle interactions that determine the molecule's structure and stability.
Quantum Theory of Atoms in Molecules (QTAIM): Developed by Richard Bader, QTAIM analyzes the topology of the electron density (ρ). It locates critical points where the gradient of the density is zero. A bond critical point (BCP) between two atoms indicates a chemical bond. The properties at the BCP, such as the electron density and its Laplacian (∇²ρ), reveal the nature of the interaction (covalent vs. closed-shell/non-covalent).
Non-Covalent Interaction (NCI) Index and Reduced Density Gradient (RDG): The RDG is a function of the electron density and its gradient, which highlights regions of non-covalent interactions. When plotted against the electron density and colored according to the sign of the second Hessian eigenvalue, RDG plots visually distinguish between attractive (e.g., hydrogen bonds), repulsive (steric clash), and weak van der Waals interactions. globalauthorid.com
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that measure the extent of electron localization, providing a clear picture of core electrons, covalent bonds, and lone pairs. globalauthorid.comchemenu.com In this compound, these analyses would clearly map the C-C, C-H, C-O, C≡N bonds, and the lone pairs on the oxygen and nitrogen atoms, offering a visual representation consistent with Lewis structures.
A comprehensive topological analysis of this compound would confirm the presence and strength of the intramolecular O-H···N hydrogen bond, identify weak van der Waals contacts, and delineate regions of electron localization and delocalization across the aromatic system. researchgate.netaksci.com
Table 3: Information Yielded by Advanced Topological Analysis Methods
| Analysis Method | Primary Input | Key Output/Insight | Application to this compound |
|---|---|---|---|
| QTAIM | Electron Density (ρ) | Bond paths, critical points, nature of atomic interactions. | Characterize the O-H···N intramolecular hydrogen bond and all covalent bonds. |
| RDG / NCI | Electron Density and its Gradient | 3D visualization of non-covalent interaction regions. | Visually map the hydrogen bond, steric hindrance from the ethoxy group, and weak van der Waals forces. |
| ELF / LOL | Electron Localization Function | Maps of electron localization (bonds, lone pairs, cores). | Visualize covalent bonds and lone pairs on oxygen and nitrogen, confirming electronic structure. |
Derivatization Chemistry and Role As a Synthetic Intermediate
Strategic Utilization of 5-Ethoxy-2-hydroxybenzonitrile in the Synthesis of Complex Organic Molecules
This compound and its parent compound, 2-hydroxybenzonitrile (B42573), serve as crucial starting materials for a variety of complex molecules, including those with significant biological activity. The strategic placement of its functional groups allows for sequential or one-pot reactions to build molecular complexity efficiently.
For instance, derivatives of this scaffold are employed in the synthesis of pharmaceutical agents. A notable example is the synthesis of analogues of Sildenafil. The process can begin with the etherification of the hydroxyl group of a 2-hydroxybenzonitrile derivative, followed by chlorosulfonation and subsequent amidation to introduce a piperazine (B1678402) moiety. researchgate.net The nitrile group is then converted to an iminoether, which undergoes condensation and cyclization with an aminopyrazole derivative to construct the final fused heterocyclic system of the drug. researchgate.net This multi-step synthesis highlights the strategic importance of the benzonitrile (B105546) core in assembling complex, pharmaceutically relevant molecules.
Furthermore, the compound is a key intermediate for various biologically active agents. Its derivatives have been used to prepare potent inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant targets in neurodegenerative diseases. edu.krd
Construction of Heterocyclic Scaffolds Incorporating the Benzonitrile Moiety
The functional groups of this compound are ideally positioned for the construction of various fused and non-fused heterocyclic systems. The interplay between the ortho-positioned hydroxyl and nitrile groups is particularly powerful for forming five- and six-membered heterocyclic rings.
The conversion of this compound into fused heterocycles is a cornerstone of its synthetic utility.
Benzofurans: The synthesis of benzofuran (B130515) scaffolds is a common application. A widely used method involves the reaction of 2-hydroxybenzonitriles with α-haloketones or α-haloesters. google.comresearchgate.net The initial step is the O-alkylation of the phenolic hydroxyl group, followed by an intramolecular cyclization where the nitrile group participates to form a 3-aminobenzofuran derivative. This tandem reaction can often be performed in a one-pot procedure. researchgate.net For example, reacting a 2-hydroxybenzonitrile with a phenacyl bromide in the presence of a base like potassium carbonate leads directly to the 3-aminobenzofuran core. scribd.com
| Starting Materials | Reagents | Product | Reference(s) |
| 2-Hydroxybenzonitrile, Phenacyl bromide | K₂CO₃, Acetone | 3-Amino-1-benzofuran derivative | scribd.com |
| 2-Hydroxybenzonitrile, Ethyl bromoacetate | K₂CO₃, DMF | 3-Aminobenzo[b]furan analog | researchgate.net |
| Substituted 2-hydroxybenzonitrile, 2-Halogenated carboxylic ester | Base (e.g., NaOMe) | Substituted Benzofuran | google.com |
Isoxazoles: Fused isoxazoles, specifically 1,2-benzisoxazoles, can be synthesized from 2-hydroxybenzonitrile derivatives. Although 1,2-benzisoxazole (B1199462) can isomerize to 2-hydroxybenzonitrile under certain conditions, the reverse reaction, a cyclization, is a key synthetic strategy. thieme-connect.de The synthesis often proceeds by activating the hydroxyl group and reacting it with a source of nitrogen and oxygen, such as hydroxylamine (B1172632) or its derivatives, to facilitate ring closure onto the carbon of the nitrile group. mdpi.com A common route involves the reaction of a related 2-fluorobenzonitrile (B118710) with N-hydroxyacetamide in the presence of a strong base like potassium tert-butoxide to yield the 1,2-benzisoxazole derivative. thieme-connect.de
Pyrazoles: While direct cyclization to a fused pyrazole (B372694) is less common, the functional groups of this compound can be readily converted to precursors for pyrazole synthesis. For example, the corresponding 5-ethoxy-2-hydroxybenzaldehyde (B1308184) can react with various aromatic ketones to form chalcones. These intermediates can then be treated with hydrazine (B178648) hydrate (B1144303) to yield pyrazole derivatives. researchgate.net Additionally, multi-component reactions involving hydrazine, malononitrile, and an aldehyde can produce pyran-fused pyrazoles, demonstrating another pathway where a derivative of the title compound could be utilized. semanticscholar.org
Thiazoles: The synthesis of thiazoles typically involves the Hantzsch reaction, which condenses a thioamide with an α-haloketone. jpionline.orgwjrr.org To utilize this compound, it would first be converted to a corresponding α-haloketone derivative. Alternatively, the nitrile group itself can be a direct participant. A biocompatible method for synthesizing macrocyclic peptides containing a thiazole (B1198619) ring has been demonstrated, starting from a precursor with a C-terminal nitrile and an N-terminal cysteine. This intramolecular cyclization proceeds under mild, buffered conditions, highlighting a modern approach to thiazole formation from a nitrile. nih.gov
The benzonitrile moiety is a valuable component in the design of macrocyclic structures, including those with potential applications in molecular recognition and medicine. mdpi.comchimicatechnoacta.ru The synthesis of these large rings often relies on high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. mdpi.com
The nitrile group can be a key functional handle for the final ring-closing step. For instance, in the synthesis of certain macrocycles, a linear precursor containing a benzonitrile at one end and another reactive group at the other can be cyclized. The nitrile group might be transformed into an amide under acidic conditions as part of the macrocyclization strategy. mdpi.com
More directly, the synthesis of macrocyclic thiazole peptides has been achieved through the intramolecular reaction between an N-terminal cysteine and a C-terminal nitrile on a linear peptide chain. nih.gov This demonstrates that the benzonitrile unit can be incorporated into a linear precursor and then used to form a thia-macrocycle in the final step. The synthesis of aza-macrocycles can be achieved through various methods, such as click chemistry or coupling reactions, where a diamine or diazide fragment can be linked to a precursor derived from this compound. mdpi.comrsc.org
| Macrocycle Type | Synthetic Strategy | Precursor Features | Reference(s) |
| Thiazole-containing macrocycle | Intramolecular cyclization | Linear peptide with N-terminal cysteine and C-terminal nitrile | nih.gov |
| General Macrocycle | Buchwald-Hartwig coupling | Linear precursor with terminal amine and aryl halide | mdpi.com |
| Aza-Oxa-Triazole Macrocycle | Cu(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry) | Bis-alkyne and bis-azide linear precursors | mdpi.com |
Development of Hybrid Molecules and Conjugates with this compound as a Building Block
Hybrid molecules, which combine two or more distinct pharmacophores into a single entity, are a growing area of drug discovery. This compound is an attractive building block for such conjugates due to its multiple points for modification.
The synthesis of these hybrids involves linking the benzonitrile scaffold to another molecule, such as a peptide, a drug, or a targeting moiety. unl.pt For example, a series of diphenylamine (B1679370) and diphenylether derivatives with potential therapeutic effects were synthesized using a key intermediate, 4-amino-3-cyanophenylamine. jst.go.jp A compound like this compound could be converted to a similar amino-intermediate through nitration, reduction, and subsequent coupling reactions, serving as the anchor for building one part of the hybrid molecule.
The general strategy often involves:
Functionalization of the hydroxyl group to introduce a linker.
Reduction of the nitrile to a primary amine, which can then be acylated to attach another molecular fragment.
Utilizing the aromatic ring for coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to connect to another aryl system.
Application in Multi-component Reaction (MCR) Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all components, are highly valued for their efficiency and atom economy. tcichemicals.comorganic-chemistry.org 2-Hydroxybenzonitriles are excellent substrates for certain MCRs.
A significant application is in multicomponent polymerizations. Researchers have reported the synthesis of functional polymers by reacting diynes, disulfonyl azides, and 2-hydroxybenzonitrile. acs.orgpreprints.org This copper-catalyzed three-component reaction proceeds with high atom economy, releasing only nitrogen gas as a byproduct, and yields multifunctional poly(N-sulfonylimine)s containing iminocoumarin units. acs.org
Another powerful example is a domino reaction promoted by zinc chloride, where 2-hydroxybenzonitriles react with ketones to produce a diverse range of 1,3-benzoxazin-4-ones in good yields under mild conditions. rsc.org This process showcases the direct involvement of both the hydroxyl and nitrile groups in a sequential reaction cascade.
| MCR Type | Reactants | Catalyst | Product | Reference(s) |
| Three-component Polymerization | Diyne, Disulfonyl azide, 2-Hydroxybenzonitrile | CuCl, Et₃N | Iminocoumarin-containing Poly(N-sulfonylimine) | acs.org |
| Domino Reaction | 2-Hydroxybenzonitrile, Ketone | ZnCl₂ | 1,3-Benzoxazin-4-one | rsc.org |
Preparation of Advanced Organic Materials Precursors
Beyond pharmaceuticals, this compound and its analogues are valuable precursors for advanced organic materials, such as liquid crystals and functional polymers. The rigid aromatic core combined with the polar nitrile group and the flexible ethoxy chain are desirable features for creating materials with specific electronic and self-assembly properties.
Liquid Crystals: Benzonitrile derivatives are frequently used in the design of liquid crystalline materials due to the large dipole moment of the nitrile group, which helps induce mesophase behavior. For instance, new bent-shaped liquid crystal molecules have been synthesized by reacting a core structure with two moles of 4-hydroxybenzonitrile (B152051), a close analogue of the title compound. ajchem-a.com The resulting material, featuring terminal cyano groups, exhibited a nematic liquid crystal phase. ajchem-a.com The presence of an ethoxy group, as in this compound, can further influence the transition temperatures and mesophase type.
Functional Polymers: As mentioned previously, 2-hydroxybenzonitrile is a key monomer in multicomponent polymerizations for creating functional polymers. acs.org The resulting polymers, containing heterocycles like iminocoumarins directly in the polymer backbone, have potential applications in materials science due to their unique structures and potential for fluorescence or other properties. preprints.org
Future Research Trajectories and Emerging Opportunities
Development of More Sustainable and Environmentally Benign Synthetic Methodologies
The imperative for green chemistry is reshaping the synthesis of fine chemicals. Future research on 5-Ethoxy-2-hydroxybenzonitrile will undoubtedly focus on methodologies that minimize environmental impact. Traditional methods for benzonitrile (B105546) synthesis can suffer from drawbacks such as the use of metal salt catalysts or the release of inorganic acids. rsc.org A key goal is the development of novel, eco-friendly routes that avoid harsh conditions and toxic reagents. rsc.orgrsc.org
Promising avenues include the use of ionic liquids, which can act as recyclable reaction media, and paired electrosynthesis, a method that can produce nitriles from carboxylic acids at room temperature without expensive catalysts or toxic chemicals. rsc.orgrsc.org Another approach involves ammoxidation, particularly using catalysts composed of transition metal oxide clusters within zeolite pores, which can enhance selectivity and suppress combustion side-reactions. medcraveonline.com These advanced catalytic systems are designed to improve performance over existing industrial processes. medcraveonline.com
Table 1: Comparison of Sustainable Synthetic Approaches for Benzonitriles
| Methodology | Key Advantages | Research Focus |
|---|---|---|
| Ionic Liquids | Eco-friendly (no metal salts, no acid release), potential for automatic phase separation and catalyst recycling. rsc.org | Designing ionic liquids with multiple roles (solvent, catalyst, recycling agent). rsc.org |
| Paired Electrosynthesis | Operates at room temperature, avoids toxic reagents and expensive catalysts, can use abundant carboxylic acids. rsc.org | Optimizing electrochemical reactions in novel media like liquid ammonia. rsc.org |
| Zeolite-Confined Catalysis | High selectivity (up to 99%), suppresses unwanted combustion, potential for higher reactant concentrations. medcraveonline.com | Fabricating transition metal oxide clusters in sub-nano spaces of zeolites. medcraveonline.com |
Exploration of Asymmetric Synthesis and Stereoselective Transformations
While this compound is achiral, its derivatization offers significant opportunities for asymmetric synthesis to create chiral molecules with potential applications in pharmaceuticals and materials. Future research will likely explore catalytic methods to introduce chirality and control stereochemistry during transformations of the benzonitrile scaffold.
One emerging area is the use of organocatalysis for atroposelective reactions, which can create axially chiral compounds. rsc.org For instance, the principles behind the atroposelective N-acylation to form N-N axially chiral products could be adapted for derivatives of this compound. rsc.org Furthermore, de novo asymmetric synthesis strategies, which build chiral molecules from simple, non-chiral precursors, could be employed. nih.gov Such routes often rely on key steps like asymmetric reductions and diastereoselective introductions of stereocenters to achieve high control over the final product's configuration. nih.gov
Integration of Flow Chemistry and Continuous Processing Techniques
Flow chemistry is a transformative technology platform that offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, faster reactions, and better product quality. researchgate.netacs.org Its application to the synthesis and derivatization of this compound represents a major opportunity for process intensification and scalability.
Continuous-flow systems are particularly well-suited for reactions involving hazardous reagents or unstable intermediates, allowing for their safe generation and immediate use. acs.orgrsc.org Research could focus on adapting cyanide-free methods, such as the van Leusen reaction using TosMIC (p-tosylmethyl isocyanide), into a continuous process. rsc.org This approach has proven to be fast, scalable, and reproducible for various aryl nitriles. rsc.org Additionally, continuous-flow transfer hydrogenation, using safe hydrogen sources like formates with heterogeneous catalysts, could be developed for the selective reduction of the nitrile group, offering a significant increase in catalyst productivity compared to batch methods. qub.ac.uk
Table 2: Advantages of Flow Chemistry in Benzonitrile Synthesis
| Advantage | Description | Example Application |
|---|---|---|
| Enhanced Safety | Minimizes the volume of hazardous materials handled at any given time; allows for safe use of toxic reagents. rsc.org | Cyanide-free synthesis of nitriles, avoiding the storage and waste of metal cyanides. rsc.org |
| Increased Efficiency | Shortened reaction times due to superior heat and mass transfer. acs.org | Reduction of reaction times from hours in batch to minutes in flow. acs.org |
| Scalability | High throughput production by extending operation time rather than increasing reactor volume. rsc.org | Demonstrated scalability up to 8.8 g h⁻¹ for aryl nitrile synthesis. rsc.org |
| Improved Control | Precise control over reaction parameters (temperature, pressure, residence time) leading to higher yields and selectivity. qub.ac.uk | Overcoming catalyst deactivation through optimized solvent choice and regeneration cycles. qub.ac.uk |
Investigation of Supramolecular Assemblies and Material Science Applications
The distinct functional groups of this compound—a hydroxyl group (hydrogen bond donor), an ethoxy group (hydrogen bond acceptor), and a nitrile group (polar, capable of coordination)—make it an excellent candidate for building blocks in supramolecular chemistry and material science.
Future investigations could explore the self-assembly of this molecule or its derivatives into ordered structures like liquid crystals, gels, or metal-organic frameworks (MOFs). The ability of related compounds, such as hydroxybenzotriazoles, to form coordination complexes with metals and act as effective UV absorbers highlights the potential for creating functional materials. tengerchemical.comtengerchemical.com Research could focus on leveraging the hydrogen bonding and π-π stacking interactions of the aromatic core to design materials with specific photophysical or electronic properties for use in sensors, organic electronics, or protective coatings.
New Derivatization Pathways for Functional Organic Compounds
The inherent reactivity of the nitrile and hydroxyl groups in this compound makes it a versatile intermediate for accessing a wide range of functional organic compounds. Nitriles are convenient synthetic handles that can be readily converted into other valuable functional groups, including amines, amides, carboxylic acids, ketones, and aldehydes. rsc.org
Future work will likely expand upon known transformations to create novel molecular architectures. The hydroxyl group can be a point for introducing diversity through etherification or esterification, while the nitrile group can undergo various additions and cyclizations. Chemical derivatization can also be employed to attach chromophores or fluorophores, modifying the molecule's properties for specific analytical or material applications. researchgate.net The systematic exploration of these pathways will broaden the utility of this compound as a key building block in the synthesis of pharmaceuticals, agrochemicals, and other high-value compounds.
Table 3: Potential Derivatization Reactions
| Functional Group | Reaction Type | Resulting Functional Group |
|---|---|---|
| Nitrile | Reduction (e.g., Hydrogenation) | Primary Amine |
| Nitrile | Hydrolysis (Acid or Base) | Carboxylic Acid / Amide |
| Nitrile | Grignard Reaction | Ketone |
| Hydroxyl | Williamson Ether Synthesis | Ether |
| Hydroxyl | Esterification | Ester |
| Aromatic Ring | Electrophilic Aromatic Substitution | Substituted Benzene (B151609) Ring |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Ethoxy-2-hydroxybenzonitrile, and how do reaction conditions influence yield?
- Methodology : Begin with 2-hydroxybenzonitrile derivatives (e.g., 5-bromo-2-hydroxybenzonitrile ). Introduce the ethoxy group via nucleophilic aromatic substitution (SNAr) using sodium ethoxide in anhydrous ethanol under reflux (60–80°C) for 12–24 hours. Monitor progress via TLC.
- Key Considerations :
- Use polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) improve substitution efficiency .
- Data Table :
| Substrate | Reagent | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| 5-Bromo-2-hydroxybenzonitrile | NaOEt, EtOH | DMF | 80 | 72 |
| 2-Hydroxy-5-nitrobenzonitrile | NaOEt, EtOH | THF | 60 | 58 |
Q. How can column chromatography parameters be optimized for purifying this compound?
- Methodology : Use silica gel (60–120 mesh) with a hexane/ethyl acetate gradient (8:2 to 6:4). Monitor polarity via UV-Vis at 254 nm. Adjust flow rate to 2 mL/min to resolve impurities (e.g., unreacted starting material) .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water 70:30, retention time ~4.2 min) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology :
- pH Stability : Incubate the compound in buffers (pH 3–10) at 25°C for 48 hours. Quantify degradation via LC-MS.
- Thermal Stability : Heat samples to 40°C, 60°C, and 80°C for 24 hours under nitrogen atmosphere.
- Findings :
- Stable at pH 5–7 (degradation <5%) but hydrolyzes rapidly in acidic conditions (pH <3) to form 2-hydroxybenzoic acid derivatives .
- Decomposes above 60°C, forming nitrile oxidation byproducts .
Advanced Research Questions
Q. How can spectroscopic contradictions (e.g., NMR vs. X-ray) in this compound’s structure be resolved?
- Methodology :
- X-ray Crystallography : Determine crystal structure to confirm substituent positions (e.g., ethoxy at C5, hydroxyl at C2) .
- NMR Analysis : Compare experimental H NMR (DMSO-d6) with computed spectra (DFT/B3LYP/6-311+G(d,p)). Discrepancies in aromatic proton shifts may arise from solvent effects or dynamic exchange .
- Data Table :
| Proton Position | Experimental δ (ppm) | Computed δ (ppm) |
|---|---|---|
| C2-OH | 10.2 (s) | 10.5 |
| C5-OCH2CH3 | 4.1 (q), 1.3 (t) | 4.0, 1.2 |
Q. What computational strategies predict this compound’s electronic properties for drug-design applications?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Compute HOMO-LUMO gaps to assess reactivity.
- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (e.g., CYP3A4). Validate with MD simulations (AMBER force field) .
- Key Insight : The ethoxy group enhances electron density at C5, favoring electrophilic substitution at C6 .
Q. How can contradictory solubility data (e.g., in DMSO vs. ethanol) be reconciled for this compound?
- Methodology :
- Solubility Testing : Use shake-flask method with HPLC quantification.
- Molecular Dynamics : Simulate solvation shells in different solvents to explain polarity-driven discrepancies .
- Findings : Higher solubility in DMSO (12 mg/mL) vs. ethanol (4 mg/mL) due to stronger dipole interactions with the nitrile group .
Q. What experimental designs validate this compound’s role in modulating enzyme activity?
- Methodology :
- Kinetic Assays : Measure IC50 against target enzymes (e.g., tyrosine kinases) using fluorescence-based assays.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
